6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Catalog No.
S6724081
CAS No.
2549014-98-2
M.F
C18H18BrN5O
M. Wt
400.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-...

CAS Number

2549014-98-2

Product Name

6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

IUPAC Name

6-bromo-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline

Molecular Formula

C18H18BrN5O

Molecular Weight

400.3 g/mol

InChI

InChI=1S/C18H18BrN5O/c19-15-1-2-16-14(9-15)10-22-18(23-16)24-7-3-13(4-8-24)12-25-17-11-20-5-6-21-17/h1-2,5-6,9-11,13H,3-4,7-8,12H2

InChI Key

ONAXSSNBRJRIEG-UHFFFAOYSA-N

SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=C4C=C(C=CC4=N3)Br

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=C4C=C(C=CC4=N3)Br

6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a complex organic compound featuring a quinazoline core substituted with a bromine atom and a piperidine moiety linked through a pyrazin-2-yloxy group. Its molecular formula is C16H19BrN4O, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups allows for diverse interactions with biological targets, making it a subject of interest in drug discovery.

, including:

  • Oxidation: The bromo group can be oxidized to form various derivatives, while the sulfur atom can yield sulfoxides or sulfones.
  • Reduction: The bromine atom can be reduced to hydrogen, although this reaction is less common.
  • Substitution: Nucleophilic aromatic substitution is feasible due to the electron-withdrawing nature of the bromine atom, allowing for the introduction of different nucleophiles.

Common reagents for these reactions include:

  • Oxidizing agents: m-Chloroperbenzoic acid and hydrogen peroxide.
  • Reducing agents: Lithium aluminum hydride and palladium on carbon under hydrogen atmosphere.

These reactions can lead to various products, including sulfoxides from oxidation and substituted derivatives from nucleophilic substitutions.

6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline exhibits significant biological activity, particularly in inhibiting certain enzymes and receptors. Its structure allows it to interact with active sites on proteins, potentially modulating their function. Such interactions may include:

  • Kinase inhibition: Targeting specific kinases involved in cancer pathways.
  • Receptor modulation: Altering the activity of neurotransmitter receptors, which could impact neurological conditions.

The exact mechanism of action would depend on the specific biological target, but it generally involves forming non-covalent interactions within the target's active site.

The synthesis of 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline typically involves multi-step organic reactions. Key steps include:

  • Bromination: Starting from quinazoline, bromination can be performed using bromine or N-bromosuccinimide.
  • Formation of the piperidine moiety: This is achieved through nucleophilic substitution reactions involving pyrazin-2-ol and chloromethyl piperidine derivatives under basic conditions.
  • Final assembly: The final compound is obtained through coupling reactions that link all components together.

Optimizations for large-scale production might include continuous flow processes and environmentally friendly reagents.

This compound has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting cancer or neurological disorders.
  • Research: Used as a tool compound in studies investigating enzyme functions or receptor mechanisms.

Its unique structure allows it to serve as a versatile scaffold for further modifications aimed at enhancing biological activity or selectivity.

Interaction studies have shown that 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline can effectively bind to specific receptors or enzymes. These studies often involve:

  • Binding affinity assays: Evaluating how well the compound binds to target proteins.
  • Functional assays: Assessing the impact of binding on protein activity.

Such studies are crucial for understanding its potential therapeutic effects and guiding further development efforts.

Several compounds share structural similarities with 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-4-(4-methylpiperazin-1-yl)quinazolineContains a piperazine instead of piperidineDifferent nitrogen substitution affects biological activity
5-Bromo-2-(methylsulfanyl)-4-{4-(pyrazin-2-yloxy)methyl}pyrimidinePyrimidine core instead of quinazolineDifferent core structure may lead to varied reactivity
6-Bromo-2-{3-[4-(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazolineVariation in piperidine attachmentAltered connectivity impacts pharmacological properties

Uniqueness: The uniqueness of 6-bromo-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline lies in its combination of functional groups and structural features that confer distinct electronic and steric properties. This complexity enhances its potential reactivity and biological activity compared to similar compounds with simpler structures or fewer substitutions.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Exact Mass

399.06947 g/mol

Monoisotopic Mass

399.06947 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

Explore Compound Types